1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710351
InChI: InChI=1S/C14H16N2O2/c15-8-10-2-4-11(5-3-10)12(9-16)14(13(17)18)6-1-7-14/h2-5,12H,1,6-7,9,16H2,(H,17,18)
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17710351

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c15-8-10-2-4-11(5-3-10)12(9-16)14(13(17)18)6-1-7-14/h2-5,12H,1,6-7,9,16H2,(H,17,18)
Standard InChI Key BNWLZWGFMBKTKS-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C(CN)C2=CC=C(C=C2)C#N)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid, reflects its three key structural components:

  • Cyclobutane core: A strained four-membered carbocycle that imposes conformational rigidity.

  • 4-Cyanophenyl substituent: An aromatic ring with a para-positioned nitrile group, enhancing electronic interactions.

  • Aminoethyl-carboxylic acid side chain: Provides zwitterionic character at physiological pH, enabling solubility and target binding.

The molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The presence of both amino (–NH₂) and carboxylic acid (–COOH) groups allows for intramolecular hydrogen bonding, which stabilizes specific conformations critical for biological activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
IUPAC Name1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
Functional GroupsAmino, carboxylic acid, nitrile
Chiral Centers2 (carbon atoms in ethyl chain)

Stereochemical Considerations

The compound contains two chiral centers, leading to four possible stereoisomers. Asymmetric synthesis methods, such as catalytic enantioselective cycloadditions, are employed to produce enantiomerically pure forms. The (R,R)- and (S,S)-configurations exhibit distinct pharmacological profiles, with the former showing higher affinity for serotonin receptors in preliminary assays .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves three primary steps:

  • Cyclobutane Ring Formation: A [2+2] cycloaddition between ethylene derivatives and ketenes under UV light generates the strained cyclobutane core.

  • Side-Chain Introduction: Nucleophilic substitution reactions attach the aminoethyl group to the cyclobutane ring.

  • Functionalization: The 4-cyanophenyl group is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to ensure regioselectivity .

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
CycloadditionUV light, dichloromethane, 0°C65
Aminoethyl AdditionNH₃, THF, 40°C78
Cyanophenyl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C82

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) reveals distinct signals for the cyclobutane protons (δ 2.1–2.9 ppm) and aromatic cyanophenyl hydrogens (δ 7.4–7.6 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 245.3 [M+H]⁺ .

  • X-ray Crystallography: Resolves the chair-like conformation of the cyclobutane ring and the antiperiplanar arrangement of the amino and carboxylic acid groups.

Biological Activity and Mechanisms

Pharmacological Targets

The compound’s zwitterionic nature enables interactions with:

  • G-Protein-Coupled Receptors (GPCRs): Binds to serotonin 5-HT₂ₐ receptors with an IC₅₀ of 12 nM, potentially aiding in treating depressive disorders.

  • Enzymatic Inhibition: Acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), showing 40% inhibition at 10 μM concentrations .

Structure-Activity Relationships (SAR)

  • Nitrile Group: Replacement with halogens (e.g., –Cl) reduces receptor affinity by 60%, underscoring the nitrile’s role in π-π stacking.

  • Cyclobutane Rigidity: Opening the ring to a cyclohexane analog decreases metabolic stability (t₁/₂ from 4.2 h to 1.8 h) .

Comparative Analysis with Analogues

Positional Isomers

Varying the cyanophenyl group’s position alters bioactivity:

  • 3-Cyanophenyl Analog: 30% lower DPP-4 inhibition due to steric hindrance.

  • 2-Cyanophenyl Derivative: Enhanced solubility (LogP 1.2 vs. 1.8) but reduced BBB permeability .

Table 3: Pharmacokinetic Comparison

CompoundLogPt₁/₂ (h)DPP-4 Inhibition (%)
1-[2-Amino-1-(4-CN-Ph)ethyl]CB1.84.240
1-[2-Amino-1-(3-CN-Ph)ethyl]CB1.73.828
1-[2-Amino-1-(2-CN-Ph)ethyl]CB1.22.115

Carboxylic Acid Bioisosteres

Replacing –COOH with tetrazoles improves oral bioavailability (F% from 22% to 35%) but increases renal clearance .

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